N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-29-19-10-9-18(24)22-21(19)26-23(31-22)27(15-16-6-5-12-25-14-16)20(28)11-13-30-17-7-3-2-4-8-17/h2-10,12,14H,11,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZRYADWCUZDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Amide Linkage: The final step involves the coupling of the benzothiazole derivative with 3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways of interest. The compound may exert its effects by inhibiting or activating these targets, leading to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Target vs. Compound P6: The target’s benzothiazole core (vs. thiazole in P6) may enhance aromatic stacking interactions in biological targets. The phenoxy group in the target could improve oxidative stability compared to P6’s thioether linkage, which is prone to metabolic oxidation .
- Target vs. Chromen-pyrazolopyrimidine () : The absence of a chromen system in the target suggests divergent mechanisms; the target’s benzothiazole and pyridine groups may favor pesticidal over kinase-inhibitory activity .
Physicochemical Properties
- Melting Points : Sulfonamide derivatives () exhibit lower melting points (74–98°C) compared to the chromen-containing compound (175–178°C) , suggesting that the target’s chloro/methoxy substituents may increase crystallinity and melting point relative to simpler sulfonamides.
Research Findings and Implications
Pesticidal Potential: Structural alignment with ’s thiazole-based pesticidal agents (e.g., P6) implies that the target’s benzothiazole core and pyridine moiety may enhance binding to insecticidal targets like acetylcholinesterase or nicotinic receptors .
Metabolic Stability : The methoxy group in the target may reduce cytochrome P450-mediated metabolism compared to ’s fluoro-sulfonamides, which lack steric hindrance .
Solubility Considerations: The phenoxy group’s hydrophobicity could limit aqueous solubility relative to ’s pyrrolidine ester, which includes polar trifluoromethyl groups .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-3-yl)methyl]propanamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by various studies and findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C16H18ClN3O2S
- CAS Number: [insert CAS number if available]
Antibacterial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound showed moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been explored extensively. For example, compounds related to the target compound were evaluated for their cytotoxic effects against several cancer cell lines. A study indicated that certain derivatives exhibited IC50 values in the low micromolar range against Hep3B liver cancer cells, suggesting potent anticancer activity . The mechanism may involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
In addition to antibacterial and anticancer properties, the compound has shown promise as an enzyme inhibitor. Specifically, studies have highlighted its potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's . The binding interactions with the enzyme's active site have been elucidated through molecular docking studies.
Study 1: Antibacterial Evaluation
A series of synthesized benzothiazole derivatives were tested for their antibacterial activity. The study revealed that compounds with structural similarities to this compound displayed significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL .
Study 2: Anticancer Activity in Hep3B Cells
In vitro studies on Hep3B cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced G2/M phase arrest in a significant percentage of cells compared to untreated controls. This suggests that the compound may inhibit proliferation and induce apoptosis in liver cancer cells .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
